1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene
Overview
Description
1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene is an organic compound with the molecular formula C8H7BrF2O. It is a brominated aromatic compound that contains both fluorine and methoxymethyl groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
The synthesis of 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene typically involves the bromination of a difluorobenzene derivative. One common method is the bromination of 2,3-difluoro-4-(methoxymethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the fluorine atoms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium methoxide can yield 2,3-difluoro-4-(methoxymethyl)anisole .
Scientific Research Applications
1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its bromine and fluorine substituents make it a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of new chemical space and the identification of potential drug candidates.
Material Science: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, which have applications in electronics, optics, and other high-tech industries.
Mechanism of Action
The mechanism of action of 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The presence of fluorine atoms can influence the reactivity and selectivity of the compound in these reactions.
In oxidation reactions, the methoxymethyl group is oxidized to form aldehydes or carboxylic acids through a series of electron transfer steps. The specific molecular targets and pathways involved depend on the oxidizing agent and reaction conditions used .
Comparison with Similar Compounds
1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-2,3-difluoro-4-methoxybenzene: This compound lacks the methoxymethyl group and has different reactivity and applications.
1-Bromo-2,3-difluoro-4-(trifluoromethoxy)benzene: The presence of a trifluoromethoxy group instead of a methoxymethyl group can significantly alter the compound’s chemical properties and reactivity.
1-Bromo-2,3-difluoro-4-(methylthio)benzene: The substitution of a methoxymethyl group with a methylthio group can lead to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and methoxymethyl groups, which provide distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-(methoxymethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGBRSGLPDHWQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=C(C=C1)Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301251126 | |
Record name | 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162744-57-2 | |
Record name | 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162744-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301251126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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